molecular formula C22H26O6 B1193595 SGLT1/2-IN-8

SGLT1/2-IN-8

Cat. No.: B1193595
M. Wt: 386.44
InChI Key: VSVQPLIGJXQIFP-BDHVOXNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SGLT1/2-IN-8 is a potent SGLT1/2 dual inhibitor.

Scientific Research Applications

Type 2 Diabetes Management

SGLT1/2 inhibitors like sotagliflozin have shown promising results in clinical trials. For instance, a study involving diabetic Akimba mice demonstrated that treatment with sotagliflozin significantly reduced blood glucose levels and improved metabolic parameters such as polydipsia and body weight .

StudyModelTreatmentOutcome
Akimba Mouse StudyDiabetic MiceSotagliflozin (25 mg/kg/day)Reduced blood glucose, improved polydipsia
SOLOIST-WHF TrialT2D + Heart FailureSotagliflozinLower rates of cardiovascular death compared to placebo

Cardiovascular Benefits

The SOLOIST-WHF trial highlighted that SGLT1/2 inhibitors may reduce cardiovascular mortality and hospitalizations in patients with type 2 diabetes and heart failure . This suggests a protective effect on heart health, making it a valuable option for diabetic patients at risk of cardiovascular complications.

Neuroprotective Effects

Emerging research indicates that SGLT1 inhibition may confer neuroprotective benefits, potentially lowering the risk of neurodegenerative diseases like Alzheimer's disease and multiple sclerosis . This area warrants further investigation to establish definitive connections and mechanisms.

Case Study 1: Sotagliflozin in Diabetic Models

In a controlled study on diabetic Akimba mice:

  • Objective : Assess metabolic benefits of dual SGLT inhibition.
  • Findings : Significant reductions in blood glucose levels were observed alongside improvements in renal function markers .

Case Study 2: Clinical Implications for Heart Failure

The SOLOIST-WHF trial provided insights into the efficacy of sotagliflozin:

  • Participants : Patients with type 2 diabetes and worsening heart failure.
  • Results : The trial concluded that sotagliflozin significantly reduced the risk of cardiovascular events compared to placebo .

Properties

Molecular Formula

C22H26O6

Molecular Weight

386.44

IUPAC Name

(2S,3R,4R,5S,6R)-2-(5-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-ylmethyl)-2-hydroxy-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

InChI

InChI=1S/C22H26O6/c1-11-6-17(24)16(22-21(27)20(26)19(25)18(10-23)28-22)9-15(11)8-12-2-3-13-4-5-14(13)7-12/h2-3,6-7,9,18-27H,4-5,8,10H2,1H3/t18-,19-,20+,21-,22+/m1/s1

InChI Key

VSVQPLIGJXQIFP-BDHVOXNPSA-N

SMILES

O[C@H]1[C@H](C2=CC(CC3=CC4=C(CC4)C=C3)=C(C)C=C2O)O[C@H](CO)[C@@H](O)[C@@H]1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cmpd 8;  SGLT1/2 IN-8;  SGLT1/2-IN8;  SGLT1/2-IN-8;  SGLT1/2-IN 8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SGLT1/2-IN-8
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Reactant of Route 6
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